molecular formula C13H10BF3O3 B6307770 4-Trifluoromethoxy-2-biphenyl)boronic acid CAS No. 2121514-20-1

4-Trifluoromethoxy-2-biphenyl)boronic acid

Cat. No.: B6307770
CAS No.: 2121514-20-1
M. Wt: 282.02 g/mol
InChI Key: XRKDSIXCVSRKLV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

4-Trifluoromethoxy-2-biphenylboronic acid is a boronic acid derivative. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a palladium catalyst and a base to form carbon-carbon bonds . The trifluoromethoxy group in the compound may influence its reactivity and selectivity in these reactions .

Biochemical Pathways

Boronic acids and their derivatives are known to be involved in various biochemical processes, including enzyme inhibition, signal transduction, and cell adhesion .

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives can be influenced by factors such as their pka values, lipophilicity, and the presence of functional groups .

Result of Action

It is known that boronic acids and their derivatives can exhibit various biological activities, including antibacterial, antiviral, and anticancer effects .

Action Environment

The action, efficacy, and stability of 4-Trifluoromethoxy-2-biphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, the presence of other functional groups in the molecule, such as the trifluoromethoxy group, can influence its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethoxy-2-biphenyl)boronic acid typically involves the reaction of 4-Trifluoromethoxy-2-biphenyl with boronic acid under specific conditions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoromethoxy-2-biphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)

    Solvents: Dimethylformamide (DMF), Tetrahydrofuran (THF)

    Oxidizing Agents: Hydrogen peroxide (H2O2), Potassium permanganate (KMnO4)

Major Products:

Properties

IUPAC Name

[2-phenyl-5-(trifluoromethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BF3O3/c15-13(16,17)20-10-6-7-11(12(8-10)14(18)19)9-4-2-1-3-5-9/h1-8,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKDSIXCVSRKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC(F)(F)F)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401190214
Record name Boronic acid, B-[4-(trifluoromethoxy)[1,1′-biphenyl]-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-20-1
Record name Boronic acid, B-[4-(trifluoromethoxy)[1,1′-biphenyl]-2-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-(trifluoromethoxy)[1,1′-biphenyl]-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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